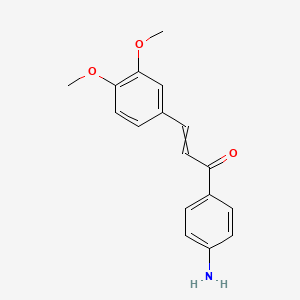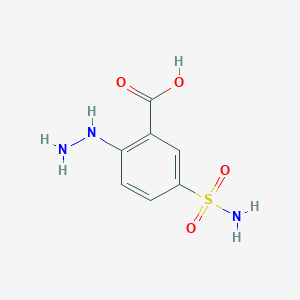
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of Functional Groups: The amino, hydroxy, and hydroxyethyl groups can be introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the amino group can be introduced through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
反応の種類
6-アミノ-3-ヒドロキシ-1-(2-ヒドロキシエチル)キノキサリン-2(1H)-オンは、以下の化学反応を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基は酸化されてカルボニル化合物になる可能性があります。
還元: キノキサリン環は還元されてジヒドロキノキサリンになる可能性があります。
置換: アミノ基とヒドロキシ基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
酸化: キノキサリン-2,3-ジオン誘導体の生成。
還元: ジヒドロキノキサリン誘導体の生成。
置換: さまざまな置換キノキサリン誘導体の生成。
4. 科学研究への応用
6-アミノ-3-ヒドロキシ-1-(2-ヒドロキシエチル)キノキサリン-2(1H)-オンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 創薬を含む、潜在的な治療的用途について調査されています。
工業: 染料やポリマーなどの特定の特性を持つ材料の開発に使用されています。
科学的研究の応用
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
作用機序
6-アミノ-3-ヒドロキシ-1-(2-ヒドロキシエチル)キノキサリン-2(1H)-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物の官能基により、生物学的分子との水素結合やその他の相互作用が可能になり、酵素活性、受容体結合、細胞プロセスに影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
キノキサリン: アミノ基、ヒドロキシ基、ヒドロキシエチル基のない親化合物。
2,3-ジヒドロキノキサリン: キノキサリンの還元形態。
6-アミノキノキサリン: アミノ基のみを持つより単純な誘導体。
独自性
6-アミノ-3-ヒドロキシ-1-(2-ヒドロキシエチル)キノキサリン-2(1H)-オンは、その官能基の組み合わせにより、独自の化学的特性と潜在的な用途を与えられているため、ユニークです。アミノ基とヒドロキシ基の両方の存在により、多様な化学反応性と相互作用が可能になり、研究および工業用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, lacking the amino, hydroxy, and hydroxyethyl groups.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
6-aminoquinoxaline: A simpler derivative with only the amino group.
Uniqueness
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
7-amino-4-(2-hydroxyethyl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15) |
InChIキー |
XOWZCEYIDLPBCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)



![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11727431.png)
![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
